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molecular formula C15H27NO4 B1469434 Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate CAS No. 1178882-02-4

Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate

Cat. No. B1469434
M. Wt: 285.38 g/mol
InChI Key: XAOCBPFTPYDATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367698B2

Procedure details

The target was synthesized as in Production Example 11(1), using 1-tert-butyl 3-ethylpiperidine-1,3-dicarboxylate and ethyl iodide as the raw material.
Name
1-tert-butyl 3-ethylpiperidine-1,3-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([C:16]([O-:18])=[O:17])[CH2:8][CH2:7][CH2:6][N:5]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:4]1)[CH3:2].[CH2:19](I)[CH3:20]>>[CH2:1]([C:3]1([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:8][CH2:7][CH2:6][N:5]([C:9]([O:11][C:12]([CH3:14])([CH3:13])[CH3:15])=[O:10])[CH2:4]1)[CH3:2]

Inputs

Step One
Name
1-tert-butyl 3-ethylpiperidine-1,3-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1(CN(CCC1)C(=O)OC(C)(C)C)C(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I
Step Three
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The target was synthesized as in Production Example 11(1)

Outcomes

Product
Name
Type
Smiles
C(C)C1(CN(CCC1)C(=O)OC(C)(C)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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